molecular formula C40H56O3 B12819389 (2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-((1S,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl)-19-((S)-4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-((1S,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl)-19-((S)-4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

Cat. No.: B12819389
M. Wt: 584.9 g/mol
InChI Key: VYIRVAXUEZSDNC-RDRUCRJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capsanthin is a brightly orange-red–coloured pigment responsible for the peculiar red colour of paprika fruits (Capsicum annuum). It belongs to xanthophylls, a class of oxygen-containing carotenoids. The characteristic chemical structure of capsanthin, containing a keto group in conjunction with a long chain of eleven conjugated dienes, is responsible for its strong radical scavenging and singlet oxygen quenching ability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Capsanthin can be extracted from natural sources such as red bell peppers, New Mexico chile, and cayenne peppers. Various methods have been employed for capsanthin extraction, including maceration extraction, ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction . These methods involve the use of solvents like ethanol, acetone, and hexane under controlled temperature and pressure conditions to maximize yield and purity.

Industrial Production Methods

In industrial settings, capsanthin is often produced through the extraction of paprika oleoresin, which is then purified to isolate capsanthin. The process involves solvent extraction followed by chromatographic techniques to separate capsanthin from other carotenoids and impurities .

Chemical Reactions Analysis

Types of Reactions

Capsanthin undergoes various chemical reactions, including:

    Oxidation: Capsanthin can be oxidized to form capsorubin and other oxidation products.

    Reduction: Reduction of capsanthin can lead to the formation of dihydrocapsanthin.

    Substitution: Capsanthin can undergo substitution reactions, particularly at the hydroxyl and keto groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products Formed

    Oxidation: Capsorubin and other oxidized derivatives.

    Reduction: Dihydrocapsanthin.

    Substitution: Various substituted capsanthin derivatives depending on the reagents used.

Scientific Research Applications

Capsanthin has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Capsanthin is compared with other xanthophylls such as lutein, zeaxanthin, and β-carotene. While all these compounds share antioxidant properties, capsanthin is unique due to its strong radical scavenging ability and singlet oxygen quenching capacity . This is attributed to its unique chemical structure with a keto group and a long chain of conjugated dienes. Other similar compounds include:

    Lutein: Found in green leafy vegetables, known for its role in eye health.

    Zeaxanthin: Present in corn and other yellow fruits and vegetables, also beneficial for eye health.

    β-Carotene: A precursor to vitamin A, found in carrots and other orange-colored vegetables.

Capsanthin stands out due to its bright red color and its potent antioxidant properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35-,40+/m0/s1

InChI Key

VYIRVAXUEZSDNC-RDRUCRJNSA-N

Isomeric SMILES

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@]2(C[C@H](CC2(C)C)O)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C

Origin of Product

United States

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